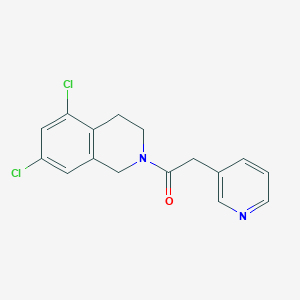
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and its ability to reduce the levels of reactive oxygen species. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.
Future Directions
There are a number of future directions for research on 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in order to minimize potential toxicity.
Synthesis Methods
The synthesis method for 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone involves the reaction of 2-pyridinecarboxaldehyde and 5,7-dichloro-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-7-12-10-20(5-3-14(12)15(18)8-13)16(21)6-11-2-1-4-19-9-11/h1-2,4,7-9H,3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIARYBIODVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

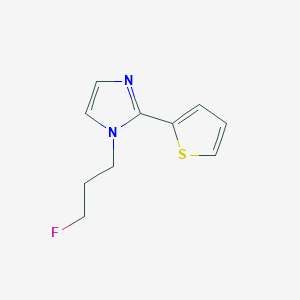
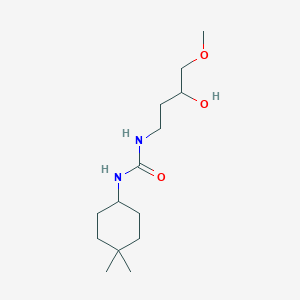

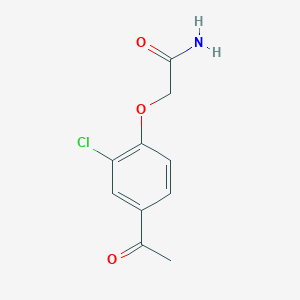
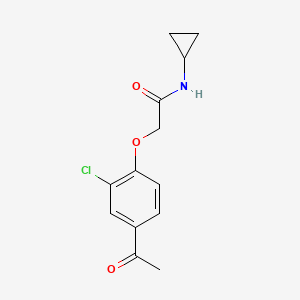
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)